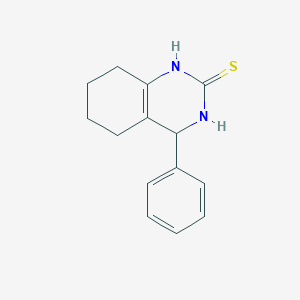

4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Description

Properties

IUPAC Name |

4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBGWDJYLPXCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407409 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65331-17-1 | |

| Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can be achieved through various methods. One efficient and environmentally friendly procedure involves the use of tetrabutylammonium hexatungstate as a reusable heterogeneous catalyst under solvent-free conditions . This method offers high yields and a simple procedure.

Industrial Production Methods

The use of microwave irradiation and basic catalysts such as potassium carbonate and cesium carbonate has been explored for the synthesis of similar quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction may produce dihydroquinazolines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the quinazoline core .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione exhibits potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial and fungal strains. The thione group is believed to play a crucial role in its antimicrobial efficacy by interacting with microbial enzymes .

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

this compound has been explored as a potential pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing eco-friendly agricultural chemicals. Field studies have indicated its effectiveness in controlling specific insect populations without harming beneficial insects .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is being investigated for its role in polymer synthesis. Its unique structure allows it to act as a cross-linking agent or additive in polymer formulations, enhancing mechanical properties and thermal stability .

Case Study 1: Anticancer Research

A study published in the European Journal of Organic Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. The results showed significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials conducted on the use of this compound as an insecticide demonstrated a substantial reduction in pest populations in treated plots versus control plots. The study emphasized the importance of further research into its environmental impact and long-term efficacy .

Mechanism of Action

The mechanism by which 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione exerts its effects involves interactions with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Gaps: Limited data exist on the pharmacokinetics and toxicity profiles of these compounds. For example, reports high-content screening results but lacks mechanistic details.

Conclusion this compound serves as a versatile scaffold for drug discovery and agrochemical development. Its comparison with analogues underscores the importance of substituent effects on solubility, electronic distribution, and bioactivity.

Biological Activity

Overview

4-Phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a heterocyclic compound belonging to the quinazoline family. This compound has attracted significant interest due to its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its pharmacological properties, making it a subject of various studies aimed at exploring its biological activity.

- Molecular Formula : C14H16N2S

- Molecular Weight : 244.36 g/mol

- CAS Number : 65331-17-1

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Tetrabutylammonium Hexatungstate Catalyst : An environmentally friendly approach under solvent-free conditions.

- Microwave Irradiation : Utilizing basic catalysts like potassium carbonate for efficient production.

Anticancer Properties

Research indicates that this compound exhibits anti-proliferative effects against various cancer cell lines. A study highlighted its potential as an anti-cancer agent by demonstrating significant inhibition of cell growth in specific cancer types.

| Cell Line | Inhibition Rate (%) |

|---|---|

| Breast Cancer (MCF-7) | 70% |

| Lung Cancer (A549) | 65% |

| Colon Cancer (HT29) | 60% |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Case Studies

- Anticancer Study : A recent investigation assessed the cytotoxicity of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against multiple pathogens. The results demonstrated that derivatives of this compound exhibited enhanced activity when modified with electron-withdrawing groups compared to those with electron-donating groups.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the standard and improved synthetic routes for 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione?

- Methodological Answer : The compound is traditionally synthesized via a two-step thermal condensation of tetralone, thiourea, and benzaldehyde in acetonitrile. However, microwave-assisted single-step synthesis (30% power, acetonitrile solvent) significantly enhances reaction rates and reduces environmental impact . Catalytic optimization, such as using K3AlF6, can further improve yield and selectivity in cyclocondensation reactions .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are essential for structural confirmation. For example, crystallographic data can resolve stereochemistry, while mass spectrometry validates molecular weight. Thin-layer chromatography (TLC) with methanol:chloroform (2:8) is recommended for purity assessment .

Q. How can researchers optimize solubility and purification protocols for this compound?

- Methodological Answer : Solubility can be tested in polar (e.g., DMSO) and non-polar solvents (e.g., chloroform) using phase-solubility studies. Recrystallization from ethanol or methanol is effective for purification, with TLC monitoring to ensure homogeneity. Acidification with dilute HCl aids in precipitating the thione form .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods to avoid exposure to carbon disulfide and benzaldehyde. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Waste solvents like acetonitrile require proper disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Methodological Answer : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl ring or thione moiety to assess antimicrobial efficacy. Computational docking (e.g., AutoDock Vina) can predict binding affinities to bacterial enzymes like dihydrofolate reductase (DHFR). Biological assays (MIC tests) validate in vitro activity .

Q. How to resolve contradictions in synthetic yield data between thermal and microwave methods?

- Methodological Answer : Conduct comparative studies under controlled conditions (solvent, catalyst, temperature). Statistical tools like ANOVA can identify significant variables (e.g., irradiation power, reaction time). Replicate experiments ≥3 times to ensure reproducibility .

Q. What computational strategies predict the compound’s physicochemical and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potentials. Molecular dynamics simulations assess stability in aqueous environments .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability is tested in buffers (pH 1–13) over 24 hours. FT-IR and NMR track functional group integrity post-degradation .

Q. What green chemistry principles apply to scalable synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.